molecular formula C19H15ClN2O4 B11452814 (2Z)-N-(2-chlorophenyl)-2-[(propanoyloxy)imino]-2H-chromene-3-carboxamide

(2Z)-N-(2-chlorophenyl)-2-[(propanoyloxy)imino]-2H-chromene-3-carboxamide

Cat. No.: B11452814
M. Wt: 370.8 g/mol
InChI Key: KZZCWOFEXIBRHU-QOCHGBHMSA-N
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Description

(2Z)-N-(2-chlorophenyl)-2-[(propanoyloxy)imino]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. This compound is characterized by its unique structure, which includes a chromene core, a chlorophenyl group, and a propanoyloxyimino moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(2-chlorophenyl)-2-[(propanoyloxy)imino]-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorophenylamine and the chromene intermediate.

    Formation of the Propanoyloxyimino Moiety: The propanoyloxyimino group can be synthesized by reacting the intermediate with propanoyl chloride and hydroxylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(2-chlorophenyl)-2-[(propanoyloxy)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents.

    Substitution: Various nucleophiles such as amines, thiols; reactions can be conducted under mild to moderate temperatures.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2Z)-N-(2-chlorophenyl)-2-[(propanoyloxy)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various mechanisms, including the generation of reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-N-(2-bromophenyl)-2-[(propanoyloxy)imino]-2H-chromene-3-carboxamide: Similar structure with a bromophenyl group instead of a chlorophenyl group.

    (2Z)-N-(2-fluorophenyl)-2-[(propanoyloxy)imino]-2H-chromene-3-carboxamide: Contains a fluorophenyl group instead of a chlorophenyl group.

    (2Z)-N-(2-methylphenyl)-2-[(propanoyloxy)imino]-2H-chromene-3-carboxamide: Features a methylphenyl group in place of the chlorophenyl group.

Uniqueness

The uniqueness of (2Z)-N-(2-chlorophenyl)-2-[(propanoyloxy)imino]-2H-chromene-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C19H15ClN2O4

Molecular Weight

370.8 g/mol

IUPAC Name

[(Z)-[3-[(2-chlorophenyl)carbamoyl]chromen-2-ylidene]amino] propanoate

InChI

InChI=1S/C19H15ClN2O4/c1-2-17(23)26-22-19-13(11-12-7-3-6-10-16(12)25-19)18(24)21-15-9-5-4-8-14(15)20/h3-11H,2H2,1H3,(H,21,24)/b22-19-

InChI Key

KZZCWOFEXIBRHU-QOCHGBHMSA-N

Isomeric SMILES

CCC(=O)O/N=C\1/C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3Cl

Canonical SMILES

CCC(=O)ON=C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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